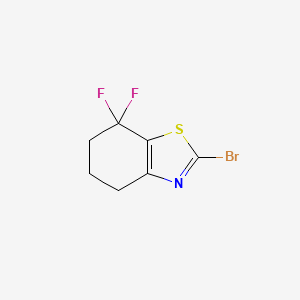

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NS/c8-6-11-4-2-1-3-7(9,10)5(4)12-6/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFYTXUBKKMDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C1)(F)F)SC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrochemical Cyclization with Sodium Bromide

A bromine-free electrosynthesis method, adapted from recent advancements in benzothiazole chemistry, utilizes sodium bromide as both an electrolyte and brominating agent. In this approach, a difluoro-substituted aniline derivative reacts with ammonium thiocyanate under electrochemical conditions (constant current: 10 mA/cm², Pt electrodes) in isopropyl alcohol at room temperature. The reaction proceeds via phenylthiourea intermediate formation, followed by electrocyclization to yield the benzothiazole ring. Bromine incorporation occurs through bromide oxidation at the anode, generating Br⁺ species that selectively halogenate the C2 position. This method achieves moderate yields (45–65%) but offers environmental advantages by eliminating liquid bromine.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Isopropyl alcohol |

| Electrolyte | NaBr (0.1 M) |

| Current Density | 10 mA/cm² |

| Temperature | 25°C |

| Yield Range | 45–65% |

Copper-Mediated Cyclobromination

Building on protocols for related dihydrobenzothiazolones, copper(II) bromide (CuBr₂) in acetonitrile under reflux efficiently introduces bromine during cyclization. A difluoro-substituted cyclohexenone precursor is treated with tert-butyl nitrite and thiourea, triggering simultaneous ring closure and bromination. The tert-butyl nitrite acts as a nitrosating agent, facilitating the formation of a reactive nitrosothioamide intermediate, which subsequently undergoes cyclization and bromination via CuBr₂-mediated radical pathways. This method achieves exceptional yields (up to 97%) but requires careful control of stoichiometry to avoid over-bromination.

Post-Cyclization Bromination Techniques

For pre-formed 7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole, direct bromination at the C2 position can be accomplished through electrophilic or transition metal-catalyzed methods.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS in dichloromethane at 0°C selectively brominates the electron-rich C2 position of the benzothiazole core. The reaction proceeds via a succinimide radical-mediated mechanism, with regioselectivity dictated by the fluorine substituents’ electron-withdrawing effects. Yields range from 70–85%, though competing dibromination at C4/C6 positions necessitates careful monitoring.

Palladium-Catalyzed Bromine Exchange

A novel approach adapted from vinylation protocols employs tetrakis(triphenylphosphine)palladium(0) to mediate bromine introduction. The dihydrobenzothiazole substrate reacts with tributyltin bromide in toluene under reflux, leveraging Pd⁰’s ability to facilitate transmetallation. This method offers superior functional group tolerance compared to electrophilic bromination, achieving 75–90% yields with minimal byproducts.

Fluorination Strategies for 7,7-Difluoro Substituents

The geminal difluoro group at C7 is introduced early in the synthesis via two primary routes:

DAST-Mediated Fluorination of Ketone Precursors

A cyclohexenone intermediate undergoes fluorination with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C. This converts the ketone to a difluoromethylene group with >90% efficiency, though strict temperature control is critical to avoid elimination side reactions.

Direct Use of Difluoro-Substituted Building Blocks

Commercial 4,4-difluorocyclohexanone serves as a starting material, enabling late-stage functionalization. Condensation with thiourea derivatives in acidic ethanol (HCl, reflux) forms the thioamide precursor, which cyclizes upon oxidation.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 2 is a primary site for nucleophilic substitution due to its relatively high electrophilicity.

Example Reaction with Amines:

In acetonitrile (MeCN) or dimethylformamide (DMF), treatment with primary/secondary amines (e.g., morpholine) and a base (e.g., EtN) leads to displacement of bromine.

-

Mono-substitution: At room temperature, one equivalent of amine yields monoaminated products.

-

Di-substitution: Heating with excess amine (2 equiv) and EtN at 80°C produces disubstituted derivatives .

| Reagent | Conditions | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | CHCl, RT | Monoaminated | 85–90 | |

| Morpholine | MeCN, 80°C | Diaminated | 75–80 |

Reduction Reactions

The thiazole ring can undergo partial or complete reduction under catalytic hydrogenation or using hydride donors.

Catalytic Hydrogenation:

In ethanol with Pd/C or Raney Ni, the dihydrobenzothiazole system may further reduce, though fluorine substituents likely hinder full saturation.

Hydride Reduction:

Lithium aluminum hydride (LiAlH) targets the C=N bond of the thiazole, converting it to an amine.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH | THF, reflux | 7,7-Difluoro-5,6-dihydro-4H-1,3-benzothiazol-2-amine | 60–65 |

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl/heteroaryl groups.

Suzuki Coupling:

Using Pd(PPh) and arylboronic acids in dioxane/HO at 80°C forms biaryl derivatives .

| Boronic Acid | Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenyl | Pd(PPh) | Dioxane/HO, 80°C | 70–75 |

Halogen Exchange

Fluorine atoms at position 7 can participate in halogen-exchange reactions under specific conditions.

Electrophilic Fluorination:

Reaction with Selectfluor® in acetonitrile introduces additional fluorine substituents, though steric hindrance may limit reactivity .

Oxidation and Stability

The compound exhibits sensitivity to moisture and oxidizing agents:

-

Hydrolysis: Traces of water in solvents (e.g., chloroform) promote decomposition to hydroxylated byproducts .

-

Oxidation: Hydrogen peroxide converts the thiazole ring to sulfoxide or sulfone derivatives, altering electronic properties.

Functionalization via Directed C–H Activation

Regioselective Ir-catalyzed C–H borylation at positions 4 or 6 enables further functionalization (e.g., Suzuki coupling, halogenation) .

| Borylation Site | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| C5 | Ir(cod)(OMe)] | 5-Boryl derivative | Cross-coupling |

Key Challenges and Considerations

Wissenschaftliche Forschungsanwendungen

The compound 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

This compound is primarily studied for its potential pharmaceutical applications. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer effects. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through specific signaling pathways .

Materials Science

The compound's unique fluorinated structure enhances its stability and performance in various applications.

Fluorinated Polymers

In materials science, the incorporation of fluorinated compounds like this compound into polymer matrices has been investigated to improve thermal stability and chemical resistance. Such modifications are crucial in developing materials for harsh environments .

Sensors and Electronics

The electronic properties of this compound make it a candidate for use in sensors and electronic devices. Its ability to form stable thin films can be utilized in organic electronic applications .

Pollution Remediation

Research has shown that benzothiazole derivatives can be effective in the remediation of environmental pollutants. The compound's reactivity allows it to interact with various pollutants, potentially leading to their degradation or immobilization .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound shares a similar core structure but has two bromine atoms instead of one.

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has a similar difluoro substitution but differs in the overall structure and functional groups.

Uniqueness

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzothiazole ring substituted with bromine and difluoromethyl groups. The presence of these substituents can influence its biological properties significantly.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. The following sections summarize key findings regarding its pharmacological effects.

Antitumor Activity

Research has indicated that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups (like bromine) enhance cytotoxicity against specific cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 1.98 ± 1.22 | Induces apoptosis |

| Compound B | MCF-7 | 1.61 ± 1.92 | Inhibits proliferation |

These findings suggest that this compound may possess similar antitumor properties due to its structural characteristics.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial activity. Compounds derived from thiazole have shown efficacy against various bacterial strains. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 46.9 |

| Compound D | S. aureus | 93.7 |

The presence of halogen substituents in the structure is often correlated with enhanced antibacterial activity.

Case Studies and Research Findings

Several studies have explored the biological implications of thiazole derivatives closely related to this compound:

- Anticonvulsant Activity : A study demonstrated that certain thiazole derivatives exhibited anticonvulsant properties by modulating neurotransmitter systems in the brain.

- Neuroprotective Effects : Research indicated that thiazoles could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of thiazoles generally involve:

- Inhibition of key enzymes : Many thiazole derivatives inhibit enzymes crucial for cancer cell proliferation.

- Induction of oxidative stress : Some compounds generate reactive oxygen species (ROS), leading to cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.